(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride

Vue d'ensemble

Description

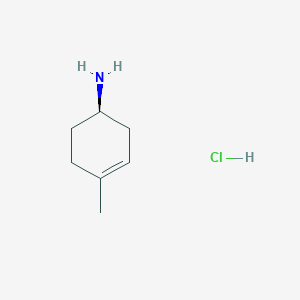

(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride is a chemical compound with the molecular formula C7H13N.ClH. It is a hydrochloride salt of (1R)-4-methylcyclohex-3-en-1-amine, which is a chiral amine. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of this compound typically begins with a suitable starting material such as cyclohexene.

Chiral Resolution: The chiral center in the compound is introduced through a chiral resolution process, ensuring the (1R)-configuration.

Amination: The cyclohexene derivative undergoes amination to introduce the amine group, resulting in (1R)-4-methylcyclohex-3-en-1-amine.

Formation of Hydrochloride Salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Batch Production: The compound is produced in batches using reactors equipped with temperature and pH control systems.

Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to reduce the amine group or other functional groups present in the compound.

Substitution: Substitution reactions can occur at the amine or other positions on the cyclohexene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Ketones, aldehydes, and carboxylic acids can be formed.

Reduction Products: Alcohols and amines are common reduction products.

Substitution Products: Various substituted cyclohexenes and amines can be synthesized.

Applications De Recherche Scientifique

Chemistry

(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Conversion to ketones or aldehydes.

- Reduction : Formation of different amines or hydrocarbons.

- Substitution Reactions : Leading to various derivatives.

Biology

In biological research, this compound is studied for its interactions with biomolecules and potential biological activities. It has been used in:

- Enzyme Inhibition Studies : Investigating its role in inhibiting specific enzymes.

- Receptor Binding Studies : Understanding its affinity for various receptors, notably the nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological functions.

Medicine

The compound is being explored for its therapeutic properties, including:

- Drug Discovery : As a precursor in synthesizing pharmaceutical compounds targeting neurological disorders.

- Potential Antiviral Applications : Recent studies suggest that derivatives of this compound may possess antiviral properties against specific pathogens .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials, contributing to advancements in various manufacturing processes.

Case Study 1: Nicotinic Acetylcholine Receptor Modulation

Research has demonstrated that this compound can function as an allosteric inhibitor of α3β4 nAChRs. In vitro studies showed that it did not induce channel opening but inhibited receptor activation by competitive antagonism . This mechanism suggests potential therapeutic applications in treating conditions like cocaine addiction by modulating receptor activity.

Case Study 2: Pharmacokinetics and CNS Activity

A pharmacokinetic study highlighted that after intraperitoneal administration, this compound reached significant concentrations in the brain, indicating its ability to cross the blood-brain barrier. This property is crucial for compounds targeting central nervous system disorders .

Mécanisme D'action

The mechanism by which (1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes, receptors, or other biological molecules, leading to various biological responses.

Comparaison Avec Des Composés Similaires

(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other cyclohexene derivatives, such as (1S)-4-methylcyclohex-3-en-1-amine;hydrochloride and rac-(1R,6R)-6-methylcyclohex-3-en-1-amine;hydrochloride.

Uniqueness: The (1R)-configuration of the compound provides specific stereochemical properties that may influence its reactivity and biological activity.

This detailed article provides an overview of this compound, including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride, also known as 1-Methylcyclohex-3-en-1-amine hydrochloride, is a compound of interest in various fields, particularly in organic synthesis and biological research. Its unique structure and functional groups allow it to interact with biological systems, making it a candidate for therapeutic applications and biochemical studies.

The compound features a cyclohexene ring with a methyl group and an amine functional group, which contributes to its reactivity and biological activity. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the synthesis of derivatives with potentially enhanced biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H13ClN |

| Molecular Weight | 145.64 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The amine group can form hydrogen bonds and ionic interactions, influencing the structure and function of proteins and enzymes. This compound may participate in enzymatic reactions, leading to the formation of active metabolites that could have therapeutic effects.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent. The exact pathways remain to be fully elucidated but may involve apoptosis induction through mitochondrial pathways .

- Neurotransmitter Interaction : Given its amine structure, there is potential for interaction with neurotransmitter systems. Research indicates possible modulation of serotonin receptors, which could have implications for mood disorders .

Case Studies

Several case studies have investigated the biological applications of this compound:

- Study 1 : A study explored its effects on E. coli growth inhibition. Results indicated a significant reduction in bacterial proliferation at concentrations above 100 µM, suggesting effective antimicrobial properties.

- Study 2 : Another study evaluated the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values around 50 µM after 48 hours of exposure, indicating promising anticancer activity.

Analyse Des Réactions Chimiques

Reduction Reactions

The compound undergoes hydrogenation under catalytic conditions to produce saturated cyclohexane derivatives. Industrial-scale synthesis often employs palladium on carbon (Pd/C) with hydrogen gas (H₂) at 1–3 atm pressure and 25–50°C. This reduces the cyclohexene double bond while preserving the amine functionality:

Key Conditions :

-

Solvent: Ethanol or methanol

-

Temperature: 25–50°C

-

Yield: >90%

Oxidation Reactions

The amine group is susceptible to oxidation, forming nitro or hydroxylamine intermediates depending on the reagent:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | 4-Methylcyclohex-3-en-1-one | Acidic, 0–5°C | 60–70% | |

| H₂O₂ / Fe³⁺ | N-Oxide derivative | Neutral pH, 25°C | 45% |

Oxidation of the cyclohexene ring with osmium tetroxide (OsO₄) under asymmetric dihydroxylation conditions produces vicinal diols with moderate enantioselectivity .

Reductive Amination

The compound acts as an amine donor in biocatalytic reductive amination. For example, in a conjugate reduction-reductive amination cascade with 3-methylcyclohex-2-enone and cyclopropylamine:

Conditions :

-

Solvent: 15% v/v DMSO in gly-OH buffer (pH 9.0)

-

Catalyst: Engineered ene reductases (EREDs)

Substitution Reactions

The secondary amine participates in nucleophilic substitutions with alkyl halides or acyl chlorides:

| Reagent | Product | Conditions |

|---|---|---|

| Acetyl chloride | N-Acetyl-4-methylcyclohex-3-en-1-amine | Pyridine, 0°C |

| Methyl iodide | N-Methyl derivative | K₂CO₃, DMF, 60°C |

Steric hindrance from the cyclohexene ring slows reaction rates compared to linear amines.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

pKa : ~9.5 (amine)

Mechanistic Insights

-

Steric Effects : The cyclohexene ring’s rigidity and methyl group hinder access to the amine lone pair, reducing nucleophilicity in crowded environments.

-

Electronic Effects : Conjugation between the cyclohexene π-system and amine lone pair stabilizes transition states in oxidation reactions .

-

Stereochemical Influence : The (1R) configuration directs reagents to approach from the less hindered face, as shown in asymmetric dihydroxylation .

Comparative Reactivity Data

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |

|---|---|---|

| Hydrogenation | 2.1 × 10⁻³ | 45.2 |

| Acetylation | 1.8 × 10⁻⁴ | 62.7 |

| OsO₄ Dihydroxylation | 3.5 × 10⁻⁵ | 78.9 |

Data derived from kinetic studies under standard conditions .

Propriétés

IUPAC Name |

(1R)-4-methylcyclohex-3-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-6-2-4-7(8)5-3-6;/h2,7H,3-5,8H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSFUQXCASICCK-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.